Cas no 679396-59-9 (6-chloro-2-(trifluoromethyl)-1,3-benzothiazole)

6-Chloro-2-(trifluoromethyl)-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a chloro group at the 6-position and a trifluoromethyl group at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituent offers a reactive site for further functionalization. Its high purity and consistent reactivity make it suitable for applications in cross-coupling reactions, nucleophilic substitutions, and as a building block for bioactive molecules. The compound is typically supplied with detailed analytical data to ensure reproducibility in research and industrial processes.
6-chloro-2-(trifluoromethyl)-1,3-benzothiazole structure
679396-59-9 structure
Product Name:6-chloro-2-(trifluoromethyl)-1,3-benzothiazole
CAS No:679396-59-9
MF:C8H3ClF3NS
MW:237.629329919815
CID:873301
PubChem ID:12032518
Update Time:2025-05-19

6-chloro-2-(trifluoromethyl)-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • 6-chloro-2-(trifluoromethyl)-1,3-benzothiazole
    • BENZOTHIAZOLE, 6-CHLORO-2-(TRIFLUOROMETHYL)-
    • 679396-59-9
    • 6-Chloro-2-(trifluoromethyl)benzo[d]thiazole
    • FT-0703607
    • IBWORONSSDCZSK-UHFFFAOYSA-N
    • Inchi: 1S/C8H3ClF3NS/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H
    • InChI Key: IBWORONSSDCZSK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)SC(C(F)(F)F)=N2

Computed Properties

  • Exact Mass: 236.9626825g/mol
  • Monoisotopic Mass: 236.9626825g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 41.1Ų

6-chloro-2-(trifluoromethyl)-1,3-benzothiazole Pricemore >>

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Additional information on 6-chloro-2-(trifluoromethyl)-1,3-benzothiazole

6-Chloro-2-(Trifluoromethyl)-1,3-Benzothiazole: A Comprehensive Overview

6-Chloro-2-(trifluoromethyl)-1,3-benzothiazole (CAS No. 679396-59-9) is a versatile compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound, characterized by its unique chloro and trifluoromethyl substituents, has garnered attention for its potential in developing novel drugs and advanced materials. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements of 6-chloro-2-(trifluoromethyl)-1,3-benzothiazole.

Chemical Structure and Properties

6-Chloro-2-(trifluoromethyl)-1,3-benzothiazole is a heterocyclic compound with a benzothiazole core. The presence of the chloro and trifluoromethyl groups imparts unique chemical and physical properties to the molecule. The chloro substituent enhances the compound's reactivity and solubility, while the trifluoromethyl group provides enhanced stability and lipophilicity. These properties make it an attractive candidate for various applications in medicinal chemistry and materials science.

The molecular formula of 6-chloro-2-(trifluoromethyl)-1,3-benzothiazole is C9H4CIF3NOS, with a molecular weight of approximately 254.1 g/mol. The compound is typically a white to off-white solid at room temperature and is soluble in common organic solvents such as dichloromethane, acetone, and dimethylformamide (DMF).

Synthesis Methods

The synthesis of 6-chloro-2-(trifluoromethyl)-1,3-benzothiazole can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 2-aminothiophenol with 2-chloro-5-trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine. This reaction proceeds via an intermediate amide formation followed by cyclization to form the benzothiazole ring.

An alternative synthetic route involves the condensation of 2-chloro-5-trifluoromethylbenzonitrile with thiourea in the presence of a catalytic amount of acid. This method is particularly useful for large-scale production due to its simplicity and high yield.

Pharmaceutical Applications

6-Chloro-2-(trifluoromethyl)-1,3-benzothiazole has shown promise in pharmaceutical research due to its potential as a lead compound for drug development. Recent studies have focused on its use as an inhibitor of various enzymes and receptors involved in disease pathways. For example, it has been investigated as a potent inhibitor of protein kinases, which are key targets in cancer therapy.

A study published in the Journal of Medicinal Chemistry reported that derivatives of 6-chloro-2-(trifluoromethyl)-1,3-benzothiazole exhibited significant antiproliferative activity against several cancer cell lines. The researchers found that these compounds selectively inhibited the activity of specific kinases involved in cell proliferation and survival pathways.

In addition to cancer research, 6-chloro-2-(trifluoromethyl)-1,3-benzothiazole-based compounds have also been explored for their potential in treating neurological disorders. A study published in the European Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound showed promising neuroprotective effects in animal models of neurodegenerative diseases.

Agrichemical Applications strong>

Beyond pharmaceuticals, 6-chloro-2-(trifluoromethyl)-1,3-benzothiazole strong>-based compounds have found applications in agrichemicals as well. These compounds have been developed as fungicides due to their ability to inhibit fungal growth effectively. A recent study published in Pesticide Biochemistry and Physiology reported that a derivative of < strong >6-chloro-2-(trifluoromethyl)-1 , 3-benzothiazole strong >showed excellent fungicidal activity against several plant pathogens , including Fusarium oxysporum and Botrytis cinerea . p > p > p > p > p > p > p > p > p > p > p > p > p > p > p > p > p > p > p > article > response >

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